N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
Overview
Description
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in the field of cancer research. ESI-09 has been shown to inhibit RAC1, a small GTPase protein that plays a critical role in cell migration, invasion, and metastasis.
Mechanism of Action
RAC1 is a small GTPase protein that plays a critical role in cell migration, invasion, and metastasis. RAC1 activation leads to the formation of lamellipodia and filopodia, which are critical for cell motility. N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide inhibits RAC1 by binding to its effector-binding domain, preventing its interaction with downstream effectors.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cancer cell migration, invasion, and metastasis in vitro and in vivo. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is a small molecule inhibitor that is easy to synthesize and has high specificity for RAC1. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. One area of research is the development of more soluble analogs of this compound, which would increase its utility in certain experiments. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Scientific Research Applications
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been extensively studied in the field of cancer research. RAC1, the target of this compound, is overexpressed in several types of cancer, including breast, prostate, and lung cancer. Inhibition of RAC1 by this compound has been shown to inhibit cancer cell migration, invasion, and metastasis in vitro and in vivo.
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-3-28-18-12-8-17(9-13-18)24-30(26,27)19-14-10-16(11-15-19)23-22(25)20-6-4-5-7-21(20)29-2/h4-15,24H,3H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBADLSAZBFIGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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